ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic small molecule featuring a hybrid scaffold combining isoquinoline, carbamoyl, and bromophenyl moieties. Its structure includes an ethyl acetate group linked via an ether bond to a 1,2-dihydroisoquinolin-5-yl core, which is further substituted with a carbamoylmethyl group attached to a 4-bromophenyl ring.
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5/c1-2-28-20(26)13-29-18-5-3-4-17-16(18)10-11-24(21(17)27)12-19(25)23-15-8-6-14(22)7-9-15/h3-11H,2,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWYAIZEJLDNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, including the formation of the isoquinolinyl core, the introduction of the bromophenyl group, and the esterification process. Common synthetic routes may include:
Formation of Isoquinolinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromine-containing reagents.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
a) Ethyl 2-(4-bromophenyl)-2-(dimethyl(oxo)-sulfaneylidene)acetate
- Structure: Shares the ethyl acetate and 4-bromophenyl groups but replaces the isoquinoline-carbamoyl moiety with a sulfoxonium ylide.
- Synthesis : Prepared via sulfoxonium ylide formation from ethyl 2-(4-bromophenyl)acetate, yielding a 51% isolated product .
- Properties : Lower molecular weight (277.0893 g/mol vs. ~470 g/mol for the target compound) and distinct reactivity due to the ylide group.
b) [2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide]
- Structure: Similar isoquinoline core and bromophenyl group but substitutes the ethyl acetate with an acetamide linked to a benzodioxin ring.
c) [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate
Key Observations:
Substituent Effects : The presence of a carbamoyl group in the target compound may enhance binding to amine-recognizing biological targets (e.g., kinases or GPCRs) compared to sulfoxonium ylides or benzodioxins .
Synthetic Complexity: The target compound’s isoquinoline core likely requires multi-step synthesis involving cyclization and carbamoylation, whereas sulfoxonium ylides are synthesized in fewer steps .
Biological Activity
Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.
Preliminary studies indicate that this compound interacts with steroidogenic factor 1 (SF-1) in human cells. The effective concentration (EC50) for this interaction is approximately 190 nM , suggesting its potential application in modulating steroid hormone synthesis and related pathways .
In Vitro Studies
In vitro assays have been employed to assess the compound's effects on cellular growth and enzyme inhibition. For instance, compounds sharing structural similarities have demonstrated significant inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis . Further exploration into the compound's inhibitory profile could reveal additional therapeutic applications.
Study 1: Interaction with Steroidogenic Factor 1
A study focused on the interaction of this compound with SF-1 demonstrated its potential role in regulating steroid hormone synthesis. The findings suggest that this compound could be further explored as a therapeutic agent in conditions related to hormonal imbalances .
Study 2: Comparative Analysis of Similar Compounds
A comparative analysis involving structurally related compounds revealed that those with similar functional groups exhibited varying degrees of biological activity. For example, derivatives of bromophenyl carbamate were found to possess notable antimicrobial properties, suggesting that this compound may also share these attributes .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | EC50 (nM) | Biological Activity |
|---|---|---|---|
| Ethyl 2-[...]-acetate | Structure | 190 | SF-1 Modulation |
| N-(4-bromophenyl)-N'-[3-(ethoxycarbonyl)-3H-pyrrole | Structure | 150 | Enzyme Inhibition |
| 4-Bromophenyl carbamate derivatives | Structure | Varies | Antimicrobial |
Note: The structures are represented schematically for illustrative purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
